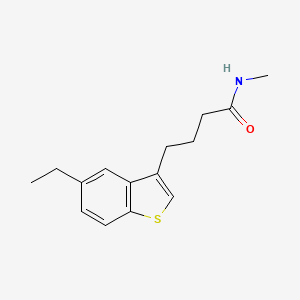![molecular formula C15H13N3 B12536648 2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole CAS No. 656257-41-9](/img/structure/B12536648.png)
2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole is a complex organic compound that combines the structural features of both indole and benzimidazole. These two heterocyclic compounds are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole typically involves the reduction of corresponding indole derivatives. One common method is the reduction of polyfunctional 2-oxindoles using boron hydrides . This method allows for the chemoselective reduction of nitrile groups in the presence of amides, leading to the formation of 2,3-dihydroindole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
化学反应分析
Types of Reactions
2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield different dihydroindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Boron hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce various dihydroindole compounds.
科学研究应用
2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways involved in diseases such as cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole and benzimidazole moieties allow it to bind to active sites and modulate the activity of these targets. This can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways .
相似化合物的比较
Similar Compounds
2,3-Dihydroindole: Shares the indole moiety and exhibits similar biological activities.
Benzimidazole: Contains the benzimidazole structure and is known for its antimicrobial and antiparasitic properties.
Indole-3-acetic acid: An indole derivative with plant hormone activity.
Uniqueness
2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole is unique due to its combined indole and benzimidazole structures, which confer a broad range of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug design.
属性
CAS 编号 |
656257-41-9 |
|---|---|
分子式 |
C15H13N3 |
分子量 |
235.28 g/mol |
IUPAC 名称 |
2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C15H13N3/c1-2-6-11-10(5-1)9-14(16-11)15-17-12-7-3-4-8-13(12)18-15/h1-8,14,16H,9H2,(H,17,18)/t14-/m0/s1 |
InChI 键 |
MBQDKUAKHRMNHR-AWEZNQCLSA-N |
手性 SMILES |
C1[C@H](NC2=CC=CC=C21)C3=NC4=CC=CC=C4N3 |
规范 SMILES |
C1C(NC2=CC=CC=C21)C3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


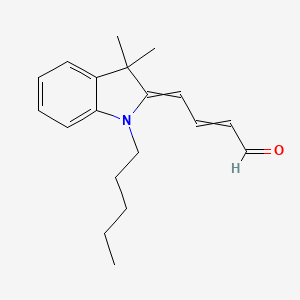

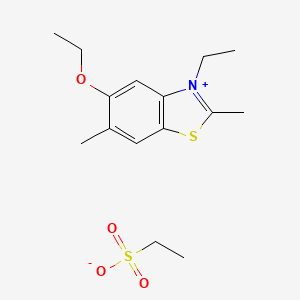
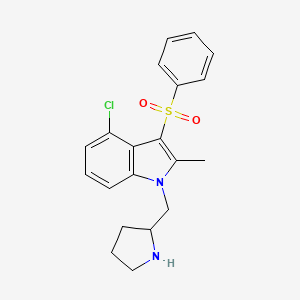
![2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol](/img/structure/B12536572.png)
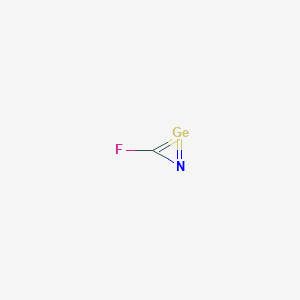
![3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one](/img/structure/B12536578.png)
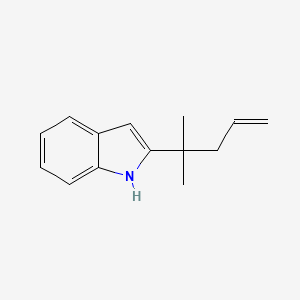
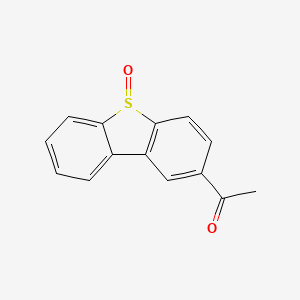
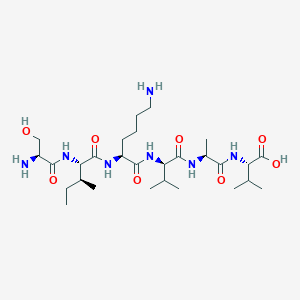
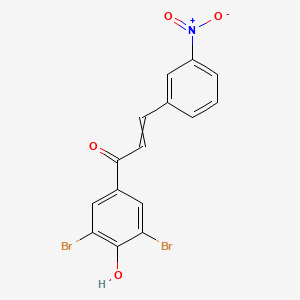
![N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B12536633.png)
